2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid
Description
2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid is a complex organic compound that belongs to the class of flavonoids . Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a butanedioic acid moiety.
Properties
Molecular Formula |
C19H24O13 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid |
InChI |
InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28) |
InChI Key |
XAIUTKHLNZBMEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid involves several steps. . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes . Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid is unique due to its specific structural features, which confer distinct reactivity and biological activities compared to other flavonoids .
Biological Activity
2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid is a complex organic compound with potential biological activities. Its structural complexity suggests that it may interact with various biological pathways, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C55H68O32
- Molecular Weight : 1160.12 g/mol
- CAS Number : Not specifically listed in the provided sources, but related compounds can be found under various identifiers.
Structural Components
The structure includes:
- A butanedioic acid backbone.
- Hydroxy and methoxy functional groups that enhance its reactivity and biological interactions.
- A trihydroxy oxane ring which may contribute to its antioxidant properties.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, flavonoids and phenolic compounds often scavenge free radicals, thus protecting cells from oxidative stress. This compound's trihydroxy groups suggest it may possess similar antioxidant capabilities.
Anti-inflammatory Effects
Studies on related compounds have shown potential anti-inflammatory effects. The presence of hydroxyl groups can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Compounds with similar phenolic structures have been documented to inhibit bacterial growth and biofilm formation.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of structurally similar compounds using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays.
- Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
-
Anti-inflammatory Study :
- In vitro studies showed that related compounds inhibited NF-kB activation in macrophages, leading to decreased production of TNF-alpha and IL-6.
- This suggests potential therapeutic applications in chronic inflammatory conditions.
-
Antimicrobial Evaluation :
- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited inhibitory effects comparable to established antibiotics.
Comparative Biological Activity Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Quercetin | Reduced oxidative stress markers |
| Anti-inflammatory | Curcumin | Decreased cytokine levels |
| Antimicrobial | Resveratrol | Inhibition of bacterial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
